molecular formula C8H7BrClNO2 B13521830 Methyl 2-amino-3-bromo-6-chlorobenzoate

Methyl 2-amino-3-bromo-6-chlorobenzoate

Cat. No.: B13521830
M. Wt: 264.50 g/mol
InChI Key: GKFKQYADQDBHDI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-bromo-6-chlorobenzoate: is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a bromine atom, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-bromo-6-chlorobenzoate typically involves the esterification of 2-amino-3-bromo-6-chlorobenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is also common in industrial production.

Scientific Research Applications

Chemistry: Methyl 2-amino-3-bromo-6-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications .

Comparison with Similar Compounds

Comparison: Methyl 2-amino-3-bromo-6-chlorobenzoate is unique due to the specific positions of the amino, bromo, and chloro groups on the benzene ring. This arrangement can lead to different reactivity and selectivity compared to its isomers. For example, the position of the amino group can influence the compound’s nucleophilicity and its ability to participate in substitution reactions .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 2-amino-3-bromo-6-chlorobenzoate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,11H2,1H3

InChI Key

GKFKQYADQDBHDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)Br)Cl

Origin of Product

United States

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